4-bromo-2-iodo-1,5-dimethyl-1H-imidazole
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Overview
Description
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine substituents at the 4 and 2 positions, respectively, along with two methyl groups at the 1 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole typically involves the halogenation of 1,5-dimethylimidazole. One common method is the sequential bromination and iodination of 1,5-dimethylimidazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination step can be carried out using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the choice of solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 4-Iodo-1,2-dimethyl-1H-imidazole
Uniqueness
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and iodine substituents, which can impart distinct reactivity and properties compared to other similar compounds. This dual halogenation can enhance its utility in various synthetic and research applications .
Properties
CAS No. |
2758006-13-0 |
---|---|
Molecular Formula |
C5H6BrIN2 |
Molecular Weight |
300.9 |
Purity |
95 |
Origin of Product |
United States |
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